6'-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride
Description
6'-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride (CAS: 81409-90-7), also referred to as C 3208 in industrial nomenclature, is a halogenated toluidine derivative with a molecular formula of C₁₅H₂₃ClN₂O·ClH and a molecular weight of 319.31 g/mol . Structurally, it features a hexanamide backbone substituted with an ethylamino group and a chlorine atom at the 6′ position. The compound is notable for its acute toxicity profile, particularly through intraperitoneal and subcutaneous exposure routes, as well as its propensity to emit hazardous fumes (Cl⁻ and NOₓ) upon thermal decomposition .
Properties
CAS No. |
78265-90-4 |
|---|---|
Molecular Formula |
C15H24Cl2N2O |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-(ethylamino)hexanamide;hydrochloride |
InChI |
InChI=1S/C15H23ClN2O.ClH/c1-4-6-10-13(17-5-2)15(19)18-14-11(3)8-7-9-12(14)16;/h7-9,13,17H,4-6,10H2,1-3H3,(H,18,19);1H |
InChI Key |
NATVSGYXBNIRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=C(C=CC=C1Cl)C)NCC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanamide hydrochloride typically involves multiple steps. One common method starts with the chlorination of 2-methylphenyl to produce 2-chloro-6-methylphenyl. This intermediate is then reacted with ethylamine under controlled conditions to form the ethylamino derivative. The final step involves the amidation of the ethylamino derivative with hexanoic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanoic acid.
Reduction: Formation of N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-methyl-phenyl)-2-ethylamino-hexanamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory responses and pain perception.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Observations :
- Amino Group Modifications: Substitution of ethylamino with bulkier groups (e.g., cyclohexylamino in 77966-40-6) alters steric hindrance and receptor interactions .
- Chlorine Position : All analogs retain the 6′-Cl substituent, critical for electronic and steric effects on reactivity.
Table 2: Comparative Toxicity Data
Key Findings :
- Hexanotoluidide vs. Acetotoluidide: The hexanamide derivative (81409-90-7) exhibits significantly higher acute toxicity (LD₅₀ = 25 mg/kg, ipr-rat) compared to its acetamide counterpart (LD₅₀ = 235 mg/kg, ipr-rat), likely due to enhanced membrane permeability from the longer alkyl chain .
- Amino Group Impact: Cyclohexylamino substitution (77966-40-6) reduces systemic toxicity but retains mild irritancy, suggesting steric effects may limit bioavailability .
- Diethylaminoethyl-Methylamino Derivative (102489-52-1): Despite higher molecular weight, this compound shows only mild ocular irritation, indicating that branched amino groups may mitigate acute toxicity .
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